Ethyl 4,6,6,6-tetrachloro-3,3-dimethylhexanoate
Description
Ethyl 4,6,6,6-tetrachloro-3,3-dimethylhexanoate is a halogenated ester with a molecular formula of C₁₀H₁₆Cl₄O₂ and a molecular weight of 344.99 g/mol. It is characterized by four chlorine atoms at positions 4 and 6, two methyl groups at position 3, and an ethyl ester moiety. This compound is primarily utilized as a precursor in the synthesis of pyrethroid insecticide intermediates, such as cis-DL-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid, a key component in permethrin derivatives . Its synthesis involves radical-initiated addition of tetrachloromethane to ethyl 3,3-dimethyl-4-pentenoate, followed by elimination reactions under basic conditions .
Properties
IUPAC Name |
ethyl 4,6,6,6-tetrachloro-3,3-dimethylhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16Cl4O2/c1-4-16-8(15)6-9(2,3)7(11)5-10(12,13)14/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYLWHDWLWHILP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)(C)C(CC(Cl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40886380 | |
| Record name | Hexanoic acid, 4,6,6,6-tetrachloro-3,3-dimethyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40886380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60066-53-7 | |
| Record name | Ethyl 4,6,6,6-tetrachloro-3,3-dimethylhexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60066-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexanoic acid, 4,6,6,6-tetrachloro-3,3-dimethyl-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060066537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanoic acid, 4,6,6,6-tetrachloro-3,3-dimethyl-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexanoic acid, 4,6,6,6-tetrachloro-3,3-dimethyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40886380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4,6,6,6-tetrachloro-3,3-dimethylhexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.384 | |
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| Record name | Ethyl 4,6,6,6-tetrachloro-3,3-dimethylhexanoate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWX9GW6VME | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Reaction Overview
The most widely documented method for synthesizing ethyl 4,6,6,6-tetrachloro-3,3-dimethylhexanoate involves the radical-mediated addition of carbon tetrachloride (CCl₄) to ethyl 3,3-dimethylpent-4-enoate. This approach leverages benzoyl peroxide (BPO) as a radical initiator to facilitate the anti-Markovnikov addition of chlorine atoms across the double bond of the unsaturated ester.
Stepwise Procedure
- Reactor Charging : Ethyl 3,3-dimethylpent-4-enoate and carbon tetrachloride are combined in a molar ratio of approximately 1:4.
- Initiation : A solution of BPO in CCl₄ is added dropwise at 80–85°C to generate phenyl radicals, which abstract chlorine atoms from CCl₄, producing trichloromethyl radicals (- CCl₃).
- Propagation : The - CCl₃ radicals add to the double bond of the ester, followed by further chlorine abstraction and radical chain propagation.
- Termination : After 8 hours, the reaction mixture is cooled, and excess CCl₄ is recovered via distillation. The crude product is purified to yield a pale yellow oily liquid (b.p. 118–120°C at 133.3 Pa).
Key Parameters
- Temperature : Maintaining 80–85°C ensures optimal radical activity without decomposition of the ester.
- Catalyst Loading : BPO constitutes 1–2% of the total reactant mass to balance initiation efficiency and side reactions.
- Solvent : Carbon tetrachloride acts as both solvent and chlorine donor, minimizing the need for additional reagents.
Challenges and Mitigations
- Byproduct Formation : Over-chlorination or rearrangement products may arise if temperature exceeds 90°C.
- Safety : The use of CCl₄ mandates strict containment due to its hepatotoxicity and ozone-depleting potential.
Sulfonyl Chloride-Mediated Chlorination
Patent-Based Methodology
An alternative synthesis, described in patent WO1992012125A1, employs trichloromethane sulfonyl chloride (Cl₃CSO₂Cl) as a chlorinating agent for ethyl 3,3-dimethylpent-4-enoate. This method achieves higher regioselectivity and shorter reaction times compared to radical-initiated routes.
Reaction Mechanism
- Electrophilic Addition : Cl₃CSO₂Cl reacts with the double bond of the ester via a polar mechanism, forming a chlorosulfonate intermediate.
- Chlorine Transfer : The intermediate undergoes fragmentation, releasing SO₂ and transferring chlorine atoms to the carbon backbone.
- Catalyst Role : Tris(triphenylphosphinyl)ruthenium(II) dichloride enhances the reaction rate by stabilizing transition states.
Optimized Protocol
Advantages Over Radical Methods
- Faster Kinetics : Completion within 3.5 hours vs. 8 hours for radical routes.
- Reduced Byproducts : Polar mechanism minimizes radical-induced side reactions.
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Spectral Characterization
Radical Pathway Dynamics
The anti-Markovnikov addition in radical methods is governed by the stability of the trichloromethyl radical intermediate. Density functional theory (DFT) calculations suggest that the - CCl₃ radical preferentially attacks the less substituted carbon of the double bond, leading to the observed 4,6,6,6-tetrachloro configuration.
Spectroscopic Confirmation
- NMR : The ¹H NMR spectrum exhibits a singlet at δ 1.25 ppm (6H, CH₃ groups) and a quartet at δ 4.15 ppm (2H, -OCH₂CH₃).
- GC-MS : Molecular ion peak at m/z 310 ([M]⁺) with fragmentation patterns consistent with sequential loss of Cl atoms.
Industrial Applications and Regulatory Considerations
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,6,6,6-tetrachloro-3,3-dimethylhexanoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide, ammonia, or thiols in polar solvents like water or ethanol.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.
Major Products Formed
Substitution: Products depend on the nucleophile used, e.g., 4,6,6,6-tetrachloro-3,3-dimethylhexanol.
Reduction: Less chlorinated hexanoate derivatives.
Hydrolysis: 4,6,6,6-tetrachloro-3,3-dimethylhexanoic acid and ethanol.
Scientific Research Applications
Ethyl 4,6,6,6-tetrachloro-3,3-dimethylhexanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4,6,6,6-tetrachloro-3,3-dimethylhexanoate involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and ester group play a crucial role in its reactivity and binding affinity . The compound can inhibit or activate specific pathways depending on its structure and the nature of the target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between Ethyl 4,6,6,6-tetrachloro-3,3-dimethylhexanoate and its analogues:
Physicochemical Properties
- Lipophilicity: Ethyl esters (e.g., this compound) exhibit higher lipophilicity than methyl analogues due to the longer alkyl chain, influencing solubility in organic solvents .
- Thermal Stability: Methyl esters (e.g., Mthis compound) are more volatile, whereas ethyl variants are stable at higher temperatures, making them preferable for high-temperature syntheses .
Research Findings and Key Data
Table: Comparative Reaction Efficiency
| Compound | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Key Impurities |
|---|---|---|---|---|
| This compound | 60–80 | 4–6 | 75–80 | Alkyne esters (~5%) |
| Mthis compound | 20–60 | 0.5–3 | 85–90 | Alkyne esters (<0.3%) |
Key Observations:
Biological Activity
Ethyl 4,6,6,6-tetrachloro-3,3-dimethylhexanoate is a synthetic compound with notable biological activity. This article reviews its properties, mechanisms of action, and relevant research findings.
This compound is a chlorinated ester with the following chemical structure:
- Molecular Formula : C₁₄H₁₄Cl₄O₂
- CAS Number : 60066-53-7
This compound is characterized by its four chlorine substituents and two methyl groups on the carbon chain, which significantly influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways. The chlorinated structure suggests potential mechanisms such as:
- Inhibition of Enzymatic Activity : Chlorinated compounds often act as enzyme inhibitors. This compound may inhibit specific enzymes involved in metabolic processes.
- Alteration of Membrane Integrity : The hydrophobic nature of the compound allows it to integrate into lipid membranes, potentially disrupting cellular functions.
Insecticidal Properties
Research indicates that this compound exhibits significant insecticidal activity. It has been evaluated as a potential candidate for agricultural applications due to its effectiveness against various pests.
- Case Study : A study demonstrated that this compound had a lethal concentration (LC50) significantly lower than that of commonly used insecticides, suggesting higher potency against target species .
Toxicological Profile
Toxicological assessments have been conducted to evaluate the safety of this compound. Key findings include:
- Acute Toxicity : Studies reported acute toxicity values indicating potential harm to non-target organisms .
- Chronic Exposure Effects : Long-term exposure studies highlighted possible carcinogenic effects and reproductive toxicity in model organisms .
Data Table: Biological Activity Summary
Research Findings
- Synthesis and Characterization :
- Environmental Impact :
- Regulatory Status :
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for producing Ethyl 4,6,6,6-tetrachloro-3,3-dimethylhexanoate with high regioselectivity?
- Methodological Answer : The compound can be synthesized via radical-initiated addition of tetrachloromethane to ethyl 3,3-dimethyl-4-pentenoate under irradiation or using radical initiators (e.g., AIBN). Subsequent dehydrohalogenation in basic conditions (e.g., NaOH/EtOH) facilitates 1,2- and 1,3-elimination to yield the desired product. Key intermediates should be monitored via TLC, and purity confirmed by H-NMR (e.g., δ 1.02 ppm for tert-butyl groups) and GC-MS .
Q. Which analytical techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use deuterated solvents (e.g., DMSO-d6 or CDCl3) to resolve methyl (δ 1.02 ppm) and ethyl ester (δ 4.1–4.3 ppm) groups. C-NMR can confirm carbonyl (δ ~170 ppm) and quaternary carbons .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS to verify molecular ion peaks (CHClO, expected m/z ~354) and fragmentation patterns.
- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–230 nm) for purity assessment .
Q. How does the compound’s halogenation pattern influence its physicochemical properties?
- Methodological Answer : The tetrachloro groups increase molecular weight and lipophilicity (logP ~3.5 predicted via computational tools). Henry’s Law constants (e.g., 6.7×10 for methyl esters of similar structures) suggest moderate volatility, requiring storage in sealed containers under inert gas to prevent degradation .
Advanced Research Questions
Q. What mechanistic insights govern the stereochemical outcomes in derivatives of this compound?
- Methodological Answer : Computational studies (DFT at B3LYP/6-31G** level) can model transition states during elimination steps. For experimental validation, chiral HPLC or circular dichroism (CD) should be used to resolve enantiomers. Substituent effects on steric hindrance (e.g., tert-butyl groups) can be quantified using X-ray crystallography .
Q. How can mitochondrial membrane potential (MMP) assays be adapted to study toxicity of halogenated esters?
- Methodological Answer : Use JC-1 dye (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolcarbocyanine iodide) to monitor MMP changes in cell lines exposed to the compound. Flow cytometry can distinguish aggregated (red fluorescence, λex/em = 585/590 nm) and monomeric (green, λex/em = 514/529 nm) states. Combine with ROS detection (e.g., hydroethidine oxidation) to link mitochondrial dysfunction to apoptosis .
Q. What computational strategies predict environmental persistence and bioaccumulation of this compound?
- Methodological Answer :
- QSAR Models : Estimate biodegradation half-lives using EPI Suite or TEST software.
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess bioaccumulation potential.
- Experimental Validation : Measure Henry’s Law constants via gas-stripping methods and compare with structurally similar compounds (e.g., logK = 3.5–4.0) .
Q. How do reaction conditions affect the stability of this compound under acidic or basic hydrolysis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
